![molecular formula C4H4FNO2S2 B2630556 4-Methyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 1935953-45-9](/img/structure/B2630556.png)
4-Methyl-1,3-thiazole-2-sulfonyl fluoride
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Description
“4-Methyl-1,3-thiazole-2-sulfonyl fluoride” is a chemical compound with the molecular formula C4H4FNO2S2 . It has a molecular weight of 181.21 . The IUPAC name for this compound is 4-methylthiazole-2-sulfonyl fluoride .
Molecular Structure Analysis
The InChI code for “4-Methyl-1,3-thiazole-2-sulfonyl fluoride” is 1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1,3-thiazole-2-sulfonyl fluoride” include a molecular weight of 181.21 . Unfortunately, specific details such as boiling point, melting point, and solubility were not available in the search results.
Scientific Research Applications
Analytical Chemistry and Detection
Researchers exploit the reactivity of 4-methyl-1,3-thiazole-2-sulfonyl fluoride for analytical purposes. It can selectively react with specific functional groups (e.g., amines) in complex mixtures. Scientists use it as a derivatization agent to enhance detection sensitivity in mass spectrometry or high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
4-methyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBSLCVNSRARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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